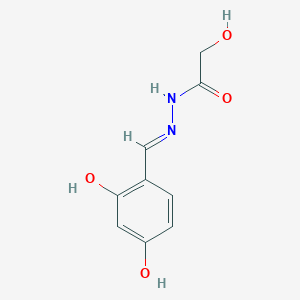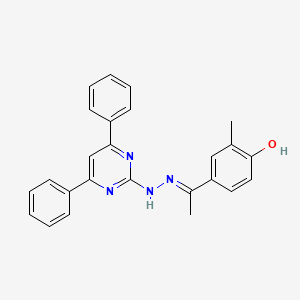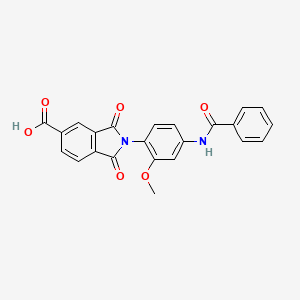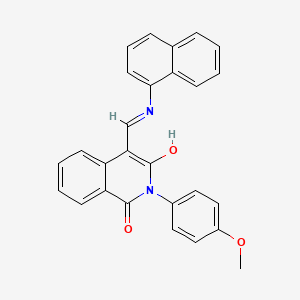
N'-(2,4-dihydroxybenzylidene)-2-hydroxyacetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(2,4-dihydroxybenzylidene)-2-hydroxyacetohydrazide: is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of hydroxyl groups and a hydrazide moiety, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N’-(2,4-dihydroxybenzylidene)-2-hydroxyacetohydrazide typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and 2-hydroxyacetohydrazide. This reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 80°C for several hours to ensure complete condensation, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable purification techniques.
化学反応の分析
Types of Reactions:
Oxidation: N’-(2,4-dihydroxybenzylidene)-2-hydroxyacetohydrazide can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: The compound can be reduced to form corresponding hydrazine derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of acylated or alkylated derivatives.
科学的研究の応用
Chemistry: N’-(2,4-dihydroxybenzylidene)-2-hydroxyacetohydrazide is used as a ligand in coordination chemistry to form metal complexes.
Biology: In biological research, this compound has been investigated for its potential as an antioxidant and antimicrobial agent. Its ability to scavenge free radicals and inhibit microbial growth makes it a promising candidate for developing new therapeutic agents .
Medicine: The compound has shown potential in medicinal chemistry for its anti-inflammatory and anticancer properties. It has been studied for its ability to inhibit specific enzymes and pathways involved in inflammation and cancer progression .
Industry: In the industrial sector, N’-(2,4-dihydroxybenzylidene)-2-hydroxyacetohydrazide is used in the synthesis of advanced materials, including polymers and coatings, due to its unique chemical properties and reactivity .
作用機序
The mechanism of action of N’-(2,4-dihydroxybenzylidene)-2-hydroxyacetohydrazide involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to donate hydrogen atoms from the hydroxyl groups, neutralizing free radicals. In antimicrobial applications, the compound disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death .
類似化合物との比較
- N’-(2,4-dihydroxybenzylidene)-4-ethoxybenzohydrazide
- N’-(2,4-dihydroxybenzylidene)-2-hydroxybenzohydrazide
- N’-(2,4-dihydroxybenzylidene)hexadecanohydrazide
Comparison: N’-(2,4-dihydroxybenzylidene)-2-hydroxyacetohydrazide is unique due to its specific structural features, such as the presence of both hydroxyl and hydrazide groups. This combination enhances its reactivity and makes it suitable for a wide range of applications. Compared to similar compounds, it exhibits superior antioxidant and antimicrobial properties, making it a valuable compound in scientific research and industrial applications .
特性
IUPAC Name |
N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-2-hydroxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c12-5-9(15)11-10-4-6-1-2-7(13)3-8(6)14/h1-4,12-14H,5H2,(H,11,15)/b10-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYZPJLCXAHPKA-ONNFQVAWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C=NNC(=O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1O)O)/C=N/NC(=O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(4-ethylphenyl)-2-(pyrrolidin-1-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B5961958.png)
![{1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-3-piperidinyl}(2-methoxyphenyl)methanone](/img/structure/B5961970.png)

![ETHYL 4-(2,5-DIMETHYL-3-{[3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]METHYL}-1H-PYRROL-1-YL)BENZOATE](/img/structure/B5961979.png)

![6-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-2,2-dimethyl-2,3-dihydro-4H-pyran-4-one](/img/structure/B5961991.png)
![7-(3,4-difluorobenzyl)-2-(3,5-dimethyl-2-furoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5961995.png)


![N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-1-[(methylthio)acetyl]-2-piperidinecarboxamide](/img/structure/B5962029.png)
![Ethyl 3-[[6-(4-ethylphenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]amino]propanoate](/img/structure/B5962034.png)
![N-(2,5-dimethoxybenzyl)-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B5962045.png)
![2-(1-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)ethanol](/img/structure/B5962056.png)
![3-chloro-4-[1-(2,2-dimethylpropyl)piperidin-4-yl]oxy-N-methyl-N-(oxolan-3-yl)benzamide](/img/structure/B5962067.png)
